1,1,3,3-Tetramethyldisiloxane-1,3-diamine

Epoxy curing Stoichiometric formulation Amine hardener

1,1,3,3-Tetramethyldisiloxane-1,3-diamine (CAS 86628-03-7) is a low-molecular-weight organosilicon diamine of formula C4H16N2OSi2 and molecular weight 164.35 g/mol. Its defining structural feature is the direct silicon–nitrogen (Si–N) bond placing primary amine groups on each silicon atom of the disiloxane bridge, as reflected by the SMILES notation C[Si](C)(N)O[Si](C)(C)N.

Molecular Formula C4H16N2OSi2
Molecular Weight 164.35 g/mol
Cat. No. B12285542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetramethyldisiloxane-1,3-diamine
Molecular FormulaC4H16N2OSi2
Molecular Weight164.35 g/mol
Structural Identifiers
SMILESC[Si](C)(N)O[Si](C)(C)N
InChIInChI=1S/C4H16N2OSi2/c1-8(2,5)7-9(3,4)6/h5-6H2,1-4H3
InChIKeyIDDJRTQNUNFCNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3-Tetramethyldisiloxane-1,3-diamine – Structural Baseline and Procurement Context


1,1,3,3-Tetramethyldisiloxane-1,3-diamine (CAS 86628-03-7) is a low-molecular-weight organosilicon diamine of formula C4H16N2OSi2 and molecular weight 164.35 g/mol . Its defining structural feature is the direct silicon–nitrogen (Si–N) bond placing primary amine groups on each silicon atom of the disiloxane bridge, as reflected by the SMILES notation C[Si](C)(N)O[Si](C)(C)N . This contrasts with more widely used siloxane diamines such as 1,3-bis(3-aminopropyl)tetramethyldisiloxane (APTMDS, CAS 2469-55-8) and 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane (AEAMDS, CAS 83936-41-8), in which amine functionality is separated from silicon by alkyl spacers. The compound is commercially available at purities of ≥95% to ≥98% from multiple suppliers and is recommended for storage under dry, refrigerated (2–8 °C) conditions .

Why Alkyl-Spaced Siloxane Diamines Cannot Substitute 1,1,3,3-Tetramethyldisiloxane-1,3-diamine


The direct Si–N bond architecture of 1,1,3,3-tetramethyldisiloxane-1,3-diamine fundamentally differentiates it from alkyl-spaced comparators in three procurement-relevant dimensions: amine hydrogen equivalent weight (AHEW), hydrolytic reactivity profile, and nitrogen functional group density. Substituting APTMDS for this compound in a stoichiometric curing formulation would require approximately 51% more mass of curing agent to deliver the same number of reactive amine hydrogens . Furthermore, the Si–N bond is kinetically distinct from the Si–C bond present in comparator diamines, conferring a different reactivity fingerprint with hydroxyl-functional substrates, moisture, and silylating agents—differences that directly affect synthesis cycle times, handling protocols, and shelf-life requirements [1][2]. These quantitative and mechanistic distinctions make generic in-class substitution technically invalid without reformulation and process revalidation.

Quantitative Procurement-Relevant Differentiation Evidence for 1,1,3,3-Tetramethyldisiloxane-1,3-diamine


Amine Hydrogen Equivalent Weight (AHEW): 34% Lower Than APTMDS

1,1,3,3-Tetramethyldisiloxane-1,3-diamine exhibits an amine hydrogen equivalent weight (AHEW) of 41.1 g/mol, versus 62.1 g/mol for its closest structural analog 1,3-bis(3-aminopropyl)tetramethyldisiloxane (APTMDS, CAS 2469-55-8) and 46.4 g/mol for 1,3-bis(2-aminoethylaminomethyl)tetramethyldisiloxane (AEAMDS, CAS 83936-41-8) . This represents a 33.8% reduction in required mass versus APTMDS and an 11.5% reduction versus AEAMDS to deliver equivalent amine hydrogen equivalents in any stoichiometrically balanced formulation.

Epoxy curing Stoichiometric formulation Amine hardener

Nitrogen Functional Group Density: 51% Higher Nitrogen Content Than APTMDS

The nitrogen content by mass of 1,1,3,3-tetramethyldisiloxane-1,3-diamine is 17.05% (2 × N atomic mass 14.01 / MW 164.35 × 100), compared to 11.27% for APTMDS (2 N / MW 248.52) and 20.12% for AEAMDS (4 N / MW 278.56) . This 51.3% higher nitrogen density versus APTMDS means that each gram of compound delivers roughly 1.5× the amine functionality, while AEAMDS offers only 18% higher nitrogen content despite its larger molecular footprint.

Functional group density Nitrogen content Mass efficiency

Si–N Bond Architecture: Unique Hydrolytic Reactivity Differentiator

1,1,3,3-Tetramethyldisiloxane-1,3-diamine bears primary amine groups directly bonded to silicon atoms (Si–NH2), forming a structural motif distinct from the Si–CH2–CH2–CH2–NH2 architecture of APTMDS and the Si–CH2–NH–CH2–CH2–NH2 architecture of AEAMDS . The Si–N bond is recognized in organosilicon chemistry as being kinetically more labile toward hydrolysis and alcoholysis than the Si–C bond [1]. This property enables the compound to serve as a reactive silylating agent capable of transferring amine functionality to hydroxyl-bearing substrates under mild conditions—a reactivity pathway unavailable to alkyl-spaced siloxane diamines.

Si–N reactivity Hydrolysis sensitivity Silylating agent

Structural Simplification and Isomer Purity Advantage

Alkyl-spaced siloxane diamines such as APTMDS are known to contain β-isomer impurities that require dedicated purification steps to control. Patent CN110981901A describes a method to reduce β-isomer content in 1,3-bis(γ-aminopropyl)-1,1,3,3-tetramethyldisiloxane diamine to below 1% through organic acid salt formation and dissociation, achieving 80–90% recovery [1]. By contrast, 1,1,3,3-tetramethyldisiloxane-1,3-diamine, with its direct Si–N bonds and absence of an alkyl spacer chain, eliminates the regiochemical ambiguity that gives rise to such isomerism, potentially simplifying quality assurance and lot-to-lot consistency.

Isomer purity Monomer quality Batch consistency

Storage and Handling: Cold-Chain Requirement as a Procurement Decision Factor

1,1,3,3-Tetramethyldisiloxane-1,3-diamine requires storage at 2–8 °C in sealed, dry conditions per supplier specifications . In contrast, APTMDS is specified for storage at 2–8 °C [1] or room temperature in dry, sealed conditions , while AEAMDS (Gelest tech-95 grade) is typically stored at ambient temperature. The target compound's explicit cold-chain requirement reflects the inherent hydrolytic sensitivity of the Si–N bond and must be factored into procurement logistics planning.

Storage stability Cold chain Shelf life

Procurement-Relevant Application Scenarios for 1,1,3,3-Tetramethyldisiloxane-1,3-diamine


Mass-Efficient Epoxy Curing Agent for Aerospace Composites

In epoxy resin curing formulations where weight reduction is critical (aerospace, high-performance automotive), the 41.1 g/mol AHEW of 1,1,3,3-tetramethyldisiloxane-1,3-diamine enables a 34% reduction in curing agent mass compared to APTMDS-based formulations delivering the same stoichiometric amine functionality . This directly reduces formulated resin density and finished-part weight without compromising crosslink density.

Reactive Silylating Agent for Surface Functionalization

The labile Si–N bonds of this compound permit direct transfer of amine functionality to hydroxylated surfaces (silica, glass, metal oxides) under mild conditions, forming covalent Si–O–surface linkages with liberation of ammonia [1]. This reactivity pathway is not available to alkyl-spaced siloxane diamines and is analogous to the chemistry of bis(dimethylamino)disiloxanes documented in oxysilane polymer synthesis [1].

High-Nitrogen-Density Monomer for Specialty Polyimides and Polyureas

With 17.05% nitrogen content and the lowest molecular weight among common siloxane diamines, this compound maximizes the siloxane-to-organic ratio in each repeat unit when used as a co-monomer in polyimide or polyurea synthesis [2]. The resulting polymers can achieve lower dielectric constants and higher chain flexibility with minimal siloxane loading, a design parameter that directly follows from the low molecular weight and compact structure.

Single-Isomer Monomer for Precision Polymer Synthesis

Unlike APTMDS, which requires patent-documented purification to control β-isomer content below 1% [3], the absence of an alkyl spacer in 1,1,3,3-tetramethyldisiloxane-1,3-diamine eliminates regioisomerism at the silicon–carbon junction. This structural simplification benefits polymer chemists seeking narrow molecular weight distributions and reproducible material properties in step-growth polymerizations where monomer isomeric purity is a critical quality attribute.

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